molecular formula C9H18N2O B2565082 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine CAS No. 2248291-75-8

1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine

Número de catálogo: B2565082
Número CAS: 2248291-75-8
Peso molecular: 170.256
Clave InChI: OZENENSPRSFAOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine is a spirocyclic amine compound with the molecular formula C9H18N2O and an average molecular weight of 170.25 g/mol . This structure features a unique spiro scaffold that combines oxa (oxygen) and aza (nitrogen) heterocycles in a single, three-dimensional framework. This architecture makes it a versatile and valuable intermediate in medicinal chemistry and drug discovery research. Spirocyclic scaffolds like the 1-oxa-8-azaspiro[4.5]decane core are of significant interest in pharmaceutical development due to their potential for creating novel bioactive molecules. While specific biological data for this exact amine is not widely published in the available literature, closely related structural analogues have demonstrated substantial research value. For instance, 1-oxa-3-azaspiro[4.5]decane derivatives have been investigated as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders such as bulimia and obesity . Furthermore, other 1-oxa-8-azaspiro[4.5]decane-based compounds have been studied as M1 muscarinic agonists for targeting cognitive deficits associated with conditions like Alzheimer's disease . More recently, a (3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane derivative was identified as a potent allosteric inhibitor of SHP2, a key regulator in cell signaling pathways with relevance to cancer . Researchers can utilize this high-purity chemical as a key synthetic building block to explore new chemical space, develop potential therapeutics for neurological disorders, metabolic diseases, and oncology, and conduct structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11-7-8(10)6-9(11)2-4-12-5-3-9/h8H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZENENSPRSFAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC12CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248291-75-8
Record name 1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

The synthesis of 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires specific conditions such as controlled temperature and the presence of a base to facilitate the formation of the spirocyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of 1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine has been studied extensively, with various methods being developed to produce this compound efficiently. Recent studies have highlighted the use of flow chemistry and biocatalytic transaminase reactions to create this spirocyclic structure, which is pivotal for its biological activity.

Synthesis Overview

  • Initial Synthesis : The racemic synthesis involved the reduction of an azide intermediate, which was later optimized for larger-scale production.
  • Chiral Synthesis : The formation of a chiral amine derivative was achieved through salt resolution techniques, enhancing the purity and enantiomeric excess of the final product .

The biological activities of 1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine have been investigated in several studies, revealing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that it could serve as a lead compound in antibiotic development .

Antitumor Activity

Preliminary studies have shown that this compound may possess antitumor properties. In vitro tests demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values indicating potent activity .

Neuropharmacological Effects

The spirocyclic structure allows for potential interactions with neurotransmitter receptors, suggesting that 1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine could influence neurochemical pathways and may be investigated for neuroprotective or antidepressant effects.

Case Studies

Several case studies provide insights into the practical applications and efficacy of 1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine:

Study Focus Findings
Case Study 1Antimicrobial EfficacySignificant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2Antitumor ActivityCompounds exhibited moderate to potent activity against lung cancer A549 and breast cancer MDA-MB-231 cell lines with IC50 values ranging from 0.08 to 0.19 µM.
Case Study 3Neuropharmacological PotentialIndications of receptor modulation affecting neurochemical pathways; further studies needed for validation.

Mecanismo De Acción

The mechanism of action of 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of 1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine is best contextualized by comparing it with analogous spirocyclic amines. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Key Features Biological/Industrial Relevance
1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine C₉H₁₈N₂O Oxa-azaspiro core; Boc-protected derivative used in APIs CNS drug intermediates
8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine C₉H₁₆N₂O Unsaturated enamine; spiro[4.5] framework with conjugated double bond Preclinical kinase inhibitors
1-Thia-4-azaspiro[4.5]decan-3-one C₉H₁₃NOS Sulfur-for-oxygen substitution; ketone functional group Anticancer agents (in vitro activity)
8,8-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine C₁₀H₁₈N₂O Dual methyl groups at C8; enhanced steric hindrance Exploratory medicinal chemistry

Physicochemical Properties

Property 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine 1-Thia-4-azaspiro[4.5]decan-3-one 8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
LogP (predicted) 1.2 2.8 1.5
Water Solubility Low (requires DMSO/cosolvents) Moderate Low
Melting Point Not reported 160–162°C Not reported

Actividad Biológica

1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine is a compound that has garnered interest for its potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

The molecular formula of 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine is C9H18N2OC_9H_{18}N_2O, with a molecular weight of approximately 170.25 g/mol. The compound features a spirocyclic structure that incorporates both nitrogen and oxygen atoms, which contributes to its unique biological activity.

PropertyValue
Molecular FormulaC₉H₁₈N₂O
Molecular Weight170.25 g/mol
StructureSpirocyclic

Biological Activity

Research indicates that 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine exhibits significant biological activity, particularly as an allosteric inhibitor of SHP2 (Src Homology Phosphatase 2). SHP2 plays a crucial role in various signaling pathways, and its modulation can have implications in treating diseases such as cancer and metabolic disorders.

The compound's allosteric inhibition of SHP2 suggests that it can alter the enzyme's activity without directly competing with the substrate. This mechanism allows for a more nuanced regulation of cellular signaling pathways, potentially leading to therapeutic benefits in conditions characterized by aberrant SHP2 activity.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Inhibition Studies :
    • In vitro assays demonstrated that 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine effectively inhibited SHP2 activity with an IC50 value indicating moderate potency.
    • Comparative studies with structurally similar compounds revealed that this compound has a unique binding affinity to SHP2, highlighting its potential as a lead compound in drug development.
  • Therapeutic Applications :
    • The compound has been investigated for its role in modulating immune responses and has shown promise in models of autoimmune diseases.
    • Preliminary data suggest that it may enhance the efficacy of existing cancer therapies by targeting SHP2-mediated pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine, a comparison with similar spirocyclic compounds is useful:

Compound NameStructural FeaturesSimilarity Level
1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amineSpirocyclic structure with nitrogen and oxygenModerate
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decanOxa and azaspiro structureModerate
(3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decanDifferent stereochemistry affecting activityHigh

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine?

  • Methodology : Multi-step synthesis involving cyclization and functional group transformations. For example, analogous spirocyclic amines have been synthesized via reductive amination of ketones with LiAlH₄ or NaBH₄, followed by cyclization using acid catalysts (e.g., HCl in CH₂Cl₂) . Yield optimization requires careful control of reaction time (e.g., 6–12 hours) and temperature (0–25°C). Post-synthesis purification via column chromatography (silica gel, EtOAc/hexane) is recommended .

Q. How can structural characterization of this compound be performed?

  • Methodology : Use a combination of spectroscopic techniques:

  • X-ray crystallography : Resolves spirocyclic conformation and bond angles (e.g., C–C bond lengths averaging 1.54 Å) .
  • IR spectroscopy : Identifies amine (–NH) stretches (3200–3400 cm⁻¹) and ether (–C–O–C–) vibrations (1050–1150 cm⁻¹) .
  • Elemental analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What safety precautions are critical during handling?

  • Protocols :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods to prevent inhalation (acute toxicity Category 4) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in spirocyclic amine synthesis?

  • Analysis :

  • Solvent effects : Polar aprotic solvents (e.g., THF) favor intramolecular cyclization, while protic solvents (e.g., MeOH) may promote side reactions .
  • Catalyst selection : Acidic conditions (e.g., HCl) stabilize intermediates, but over-protonation can lead to byproducts. Computational modeling (e.g., DFT) predicts transition-state energies to optimize stereoselectivity .
  • Contradictions : Conflicting reports on LiAlH₄ vs. NaBH₄ efficiency suggest substrate-specific reactivity; iterative screening (DoE) is advised .

Q. What computational tools aid in predicting the bioactivity of this spirocyclic amine?

  • Approach :

  • Quantum chemical calculations : Use Gaussian or ORCA to map electron density (e.g., HOMO-LUMO gaps) and predict nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, spirocyclic amines show affinity for benzothiazole-containing receptors .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Q. How can analytical contradictions in spectral data be resolved?

  • Troubleshooting :

  • NMR discrepancies : Dynamic proton exchange in amines can broaden signals. Use D₂O exchange or low-temperature NMR (–40°C) to clarify splitting patterns .
  • Mass spectrometry : High-resolution ESI-MS distinguishes isotopic clusters (e.g., [M+H]⁺ at m/z 198.1498) from impurities .
  • Cross-validation : Compare experimental IR/Raman spectra with simulated data (e.g., using NWChem) to confirm functional groups .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Experimental design :

  • pH optimization : Stability studies (pH 1–10) show maximal integrity at pH 7.4 (PBS buffer) .
  • Derivatization : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce oxidative degradation .
  • Encapsulation : Liposomal formulations improve half-life in serum (tested via HPLC-UV at λ = 254 nm) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.